2-Bromo-6-chlorothioanisole
Overview
Description
2-Bromo-6-chlorothioanisole is an organic compound with the molecular formula C₇H₆BrClS. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine and chlorine atoms, respectively, and the methoxy group is replaced by a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorothioanisole typically involves the bromination and chlorination of thioanisole. The process can be carried out in several steps:
Bromination: Thioanisole is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at the ortho position relative to the methylthio group.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride. This introduces the chlorine atom at the meta position relative to the methylthio group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chlorothioanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methylthio group to a thiol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products:
Nucleophilic Substitution: Products include substituted anisoles with various functional groups replacing the halogens.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated anisoles or thiols.
Scientific Research Applications
2-Bromo-6-chlorothioanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorothioanisole depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms. In reduction reactions, the halogen atoms or the methylthio group are removed or converted to other functional groups.
Comparison with Similar Compounds
2-Bromo-6-chlorothioanisole can be compared with other halogenated anisoles and thioanisoles:
2-Bromo-6-fluorothioanisole: Similar structure but with a fluorine atom instead of chlorine. It has different reactivity and applications.
2-Bromo-6-methylthioanisole: Similar structure but with a methyl group instead of chlorine. It has different physical and chemical properties.
2-Chloro-6-bromothioanisole: Similar structure but with the positions of bromine and chlorine atoms swapped. It has different reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methylthio groups, which gives it distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-3-chloro-2-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPSUTWCLPZYHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272319 | |
Record name | Benzene, 1-bromo-3-chloro-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370025-57-2 | |
Record name | Benzene, 1-bromo-3-chloro-2-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-chloro-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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